Methyl 3-fluoro-4-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluoro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUSGKSCDUJSKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427106 | |
| Record name | Methyl 3-fluoro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-01-0 | |
| Record name | Methyl 3-fluoro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-fluoro-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 3 Fluoro 4 Hydroxybenzoate
Established Synthetic Pathways of Methyl 3-fluoro-4-hydroxybenzoate
The most direct and well-established method for synthesizing this compound is the esterification of 3-fluoro-4-hydroxybenzoic acid with methanol (B129727). chemicalbook.comsigmaaldrich.com This transformation can be accomplished through several methods, most notably via acid catalysis or by using thionyl chloride.
Esterification is a fundamental reaction in organic synthesis that forms an ester from a carboxylic acid and an alcohol. youtube.com
Acid-catalyzed esterification, commonly known as Fischer esterification, involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. youtube.com The reaction is an equilibrium process, and the mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. youtube.comyoutube.com Common catalysts include sulfuric acid and hydrochloric acid. youtube.comekb.eg
Recent research has explored more advanced catalytic systems. For instance, a study on the methyl esterification of various fluorinated aromatic carboxylic acids demonstrated the successful use of the metal-organic framework (MOF) UiO-66-NH2 as a heterogeneous catalyst. rsc.org This approach offers potential advantages such as easier catalyst separation and reuse, and it achieved high conversion yields for 23 different isomers of fluorinated aromatic acids. rsc.org
Table 1: Overview of Acid-Catalyzed Esterification
| Catalyst Type | Example | Key Features |
|---|---|---|
| Mineral Acid | Sulfuric Acid (H₂SO₄) | Homogeneous catalyst, strong proton source, requires removal of water to drive equilibrium. ekb.eg |
An alternative and often more efficient method for esterification involves the use of thionyl chloride (SOCl₂). commonorganicchemistry.com This process is generally not an equilibrium reaction. The thionyl chloride first converts the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate then readily reacts with the alcohol (methanol) to form the final ester product, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl). commonorganicchemistry.com
A procedure analogous to the synthesis of the target molecule involves dissolving the starting acid in methanol at a low temperature (0 °C), followed by the dropwise addition of thionyl chloride. The mixture is then heated to reflux to complete the reaction. The workup typically involves removing the excess solvent and purifying the product through extraction and washing with a basic solution like sodium bicarbonate to neutralize the acid.
Table 2: Representative Procedure for Thionyl Chloride Mediated Esterification
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | 3-Fluoro-4-hydroxybenzoic Acid in Methanol | Dissolve the starting material in the reactant alcohol. |
| 2 | Cool to 0 °C | Control the initial exothermic reaction with thionyl chloride. |
| 3 | Add Thionyl Chloride (SOCl₂) dropwise | Convert the carboxylic acid to the reactive acyl chloride intermediate. |
| 4 | Heat to reflux (e.g., 70 °C) | Drive the reaction to completion. commonorganicchemistry.com |
| 5 | Concentrate in vacuo | Remove excess methanol and volatile byproducts. |
The availability of the key starting material, 3-fluoro-4-hydroxybenzoic acid, is crucial. sigmaaldrich.com Its synthesis often relies on strategic fluorination reactions. Fluorine can be introduced into organic molecules using either nucleophilic or electrophilic fluorinating agents. tcichemicals.com
One synthetic route to a precursor involves the demethylation of 3-fluoro-4-methoxybenzoic acid. prepchem.com This implies that the fluorination step is performed on an anisole (B1667542) derivative. Another patented method describes the synthesis of the isomeric 3-hydroxy-4-fluorobenzoic acid starting from 4-fluorophenol, which is then carboxylated. google.com This highlights a strategy where the fluorine atom is already present on the aromatic ring before the introduction of the carboxylic acid function.
Modern fluorinating agents like Selectfluor (an electrophilic agent) and DAST (a nucleophilic agent) offer a wide range of possibilities for introducing fluorine atoms into complex molecules, including aromatic systems, although specific applications for this exact precursor may vary. tcichemicals.comorganic-chemistry.org
Functional group interconversion (FGI) is the process of converting one functional group into another and is a core concept in synthetic planning. imperial.ac.ukorganic-chemistry.org The synthesis of this compound and its precursors involves several key FGIs:
Carboxylic Acid to Ester: This is the final step in the primary synthetic pathway, as detailed in section 2.1.1. imperial.ac.uk
Ether to Phenol (B47542): The synthesis of 3-fluoro-4-hydroxybenzoic acid can be achieved by the demethylation (ether cleavage) of 3-fluoro-4-methoxybenzoic acid, typically using strong acids like HBr. prepchem.com
Phenol to Carboxylic Acid: Aromatic carboxylation, such as in the Kolbe-Schmitt reaction, can be used to introduce a carboxyl group onto a phenolic ring. A patented synthesis for 3-hydroxy-4-fluorobenzoic acid utilizes this type of transformation on 4-fluorophenol. google.com
Esterification of 3-Fluoro-4-hydroxybenzoic Acid with Methanol
Alternative and Novel Synthetic Approaches to this compound
Beyond the classical methods, research continues to explore novel and alternative synthetic routes. One such approach is the use of heterogeneous catalysts like the MOF UiO-66-NH2 for the esterification step, which offers benefits in terms of sustainability and process efficiency. rsc.org
Another alternative esterification process described in patent literature involves reacting a hydroxybenzoic acid with a halocarbon in the presence of a nonquaternizable tertiary amine as a catalyst in a homogeneous liquid phase. google.com
Furthermore, synthetic strategies can involve building the substitution pattern on a simpler, pre-existing aromatic core. For example, a patented method for a related compound, methyl 3-cyano-4-hydroxybenzoate, starts with methyl 4-hydroxybenzoate (B8730719). google.com This precursor undergoes ortho-formylation to introduce a formyl group, which is then converted into a cyano group. google.com A similar strategy could potentially be envisioned for introducing the fluorine atom at the 3-position of methyl 4-hydroxybenzoate, representing an alternative disconnection approach to the target molecule.
Synthesis from 3-fluoro-4-methoxyacetophenone via Haloform Reaction
The haloform reaction is a well-established organic reaction that converts methyl ketones into carboxylic acids through exhaustive halogenation of the methyl group in the presence of a base. nih.govwikipedia.org This reaction can be adapted to synthesize this compound from 3-fluoro-4-methoxyacetophenone, although it requires a multi-step process.
The general mechanism involves two main phases: exhaustive α-halogenation and subsequent nucleophilic acyl substitution. nih.gov
Enolate Formation and Halogenation : A hydroxide (B78521) base abstracts an acidic α-proton from the methyl group of 3-fluoro-4-methoxyacetophenone to form an enolate. This enolate then reacts with a halogen (e.g., Br₂), attaching one halogen atom to the α-carbon. This process repeats twice more, as the remaining α-protons become progressively more acidic, resulting in a trihalomethyl ketone intermediate. masterorganicchemistry.combyjus.com
Nucleophilic Attack and Cleavage : A hydroxide ion attacks the electrophilic carbonyl carbon of the trihalomethyl ketone. This leads to the reformation of the carbonyl double bond and the cleavage of the carbon-carbon bond, expelling a trihalomethyl anion (a good leaving group) and forming 3-fluoro-4-methoxybenzoic acid. masterorganicchemistry.combyjus.com
Subsequent Steps : To arrive at the target compound, two additional transformations are necessary:
Demethylation : The methoxy (B1213986) group (-OCH₃) must be cleaved to reveal the hydroxyl group (-OH). This is typically achieved using strong acids like HBr or Lewis acids like BBr₃.
Esterification : The resulting 3-fluoro-4-hydroxybenzoic acid is then esterified with methanol, usually under acidic conditions (Fischer esterification), to yield the final product, this compound.
Alternatively, a modified haloform reaction can be employed where an alcohol, such as methanol, is used as the solvent and nucleophile. In this variation, after the formation of the trihalomethyl ketone, a methoxide (B1231860) ion (formed from methanol and the base) attacks the carbonyl group, directly yielding Methyl 3-fluoro-4-methoxybenzoate. nih.gov This route still necessitates a final demethylation step to obtain this compound.
Comparison of Synthetic Route Efficiencies and Yields in Academic Contexts
In an academic and industrial context, the efficiency of a synthetic route is paramount. Besides the haloform reaction pathway, a more direct and common method for preparing this compound is the direct esterification of 3-fluoro-4-hydroxybenzoic acid. A comparison highlights the advantages and disadvantages of each approach.
| Feature | Route A: Haloform Reaction from 3-fluoro-4-methoxyacetophenone | Route B: Direct Esterification of 3-fluoro-4-hydroxybenzoic Acid |
| Number of Steps | 2-3 steps (Haloform, Demethylation, Esterification) | 1 step |
| Starting Materials | 3-fluoro-4-methoxyacetophenone, Halogen, Base, Demethylating agent, Methanol | 3-fluoro-4-hydroxybenzoic acid, Methanol, Acid catalyst |
| Key Intermediates | 3-fluoro-4-methoxybenzoic acid | None |
| Typical Yields | Variable; multi-step syntheses generally result in lower overall yields. | High; Fischer esterification often provides good to excellent yields. google.com |
| Complexity | Higher, involving multiple reactions and purifications. | Lower, typically a one-pot reaction followed by extraction and purification. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.com These principles can be applied to the synthesis of this compound to improve its environmental footprint.
Exploration of Environmentally Benign Reagents and Solvents
The choice of reagents and solvents significantly impacts the sustainability of a synthesis. Greener alternatives can often replace traditional, more hazardous materials.
For the Haloform Reaction:
Halogen Source : Instead of using elemental halogens like Br₂ or Cl₂, which are hazardous, aqueous solutions of sodium hypochlorite (B82951) (bleach) can be used. nih.gov
Oxidants : Electrochemical methods offer a green alternative by generating the required halonium ions at an electrode, replacing chemical oxidants and reducing salt waste. nih.gov
For Esterification Reactions:
Solvents : Traditional esterification and other synthetic steps often use solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF), which have significant health and environmental concerns. rsc.orgacs.org Greener solvent alternatives include:
Acetonitrile : A less hazardous solvent that can be effective for esterification reactions, minimizing waste during purification. jove.com
Cyclopentyl Methyl Ether (CPME) : A safer substitute for ethers like THF and 1,4-dioxane. scientificlabs.co.uk
Bio-based Solvents : Solvents derived from renewable resources, such as ethyl lactate (B86563) (from lactic acid) or 2-methyltetrahydrofuran (B130290) (from corncobs), are becoming more common. scientificlabs.co.uk
| Traditional Reagent/Solvent | Greener Alternative | Rationale for Change |
| Dichloromethane (DCM), DMF | Acetonitrile, Ethyl Lactate, CPME | Reduced toxicity, carcinogenicity, and environmental persistence. rsc.orgacs.orgscientificlabs.co.uk |
| Elemental Bromine (Br₂) | Sodium Hypochlorite (NaOCl) | Safer to handle, readily available, less corrosive. nih.gov |
| Stoichiometric Oxidants | Electrochemical Synthesis | Reduces chemical waste, uses electricity as a "reagent". nih.gov |
Atom Economy and Waste Reduction in Synthetic Design
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org
Direct Esterification : The Fischer esterification of 3-fluoro-4-hydroxybenzoic acid with methanol produces this compound and water.
C₇H₅FO₃ + CH₃OH → C₈H₇FO₃ + H₂O
This reaction has a high atom economy, as the only byproduct is a small, benign molecule (water). The majority of the atoms from the reactants are found in the product.
Haloform Reaction : The haloform reaction inherently suffers from poor atom economy. acs.org
R-CO-CH₃ + 3X₂ + 4NaOH → R-COONa + CHX₃ + 3NaX + 3H₂O
In this process, a significant portion of the reagents, namely the three halogen atoms in the haloform byproduct (e.g., CHBr₃) and the three in the salt byproduct (e.g., NaBr), are not incorporated into the desired carboxylic acid product. This leads to a large amount of chemical waste relative to the mass of the product.
| Synthetic Route | Key Byproducts | Atom Economy | Waste Reduction Strategy |
| Direct Esterification | Water | High | Employing a catalyst to improve reaction rate and reduce energy input. |
| Haloform Reaction | Haloform (e.g., CHCl₃), Sodium Halide Salts, Water | Low | This route is inherently less atom-economical. Choosing a different synthetic pathway is the most effective strategy for waste reduction. |
To minimize waste, synthetic design should prioritize reactions with high atom economy, such as addition and rearrangement reactions, and utilize catalytic reagents over stoichiometric ones whenever possible. solubilityofthings.comacs.org For the synthesis of this compound, direct esterification is clearly the superior choice from a green chemistry perspective due to its high atom economy and lower generation of hazardous waste.
Chemical Reactivity and Derivatization of Methyl 3 Fluoro 4 Hydroxybenzoate
Core Reactivity Studies of the Benzoate (B1203000) Ester Moiety
Ester Hydrolysis Reactions and Kinetics
The hydrolysis of the methyl ester in Methyl 3-fluoro-4-hydroxybenzoate to its corresponding carboxylic acid, 3-fluoro-4-hydroxybenzoic acid, is a fundamental reaction. The rate of this hydrolysis is influenced by factors such as pH and the electronic nature of the substituents on the benzene (B151609) ring. Generally, ester hydrolysis is significantly faster under basic conditions compared to acidic or neutral conditions.
Table 1: General Comparison of Ester Hydrolysis Rates
| Ester Type | Relative Hydrolysis Rate |
| Methyl Ester | Baseline |
| Ethyl Ester | ~2-3 times slower than methyl ester nih.gov |
| Fluorinated Esters | Significantly faster than non-fluorinated counterparts nih.gov |
Transesterification Processes
Transesterification involves the conversion of the methyl ester of this compound into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This process is a common method for synthesizing various ester derivatives. For instance, reacting this compound with a higher-boiling alcohol, such as ethanol (B145695) or propanol, in the presence of a catalyst would lead to the formation of the corresponding ethyl or propyl ester, with methanol (B129727) being removed to drive the equilibrium. The efficiency of this reaction depends on the choice of catalyst, temperature, and the removal of the methanol byproduct.
Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound is activated and directed by its substituents—the fluorine atom, the hydroxyl group, and the methyl ester group—towards specific aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS) Pathways
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The existing substituents on the ring dictate the position of the incoming electrophile. The hydroxyl group is a strong activating group and an ortho-, para-director, while the methyl ester group is a deactivating group and a meta-director. scribd.comrsc.org The fluorine atom is deactivating but also an ortho-, para-director.
Given the combined effects of these groups, electrophilic substitution on this compound is complex. The powerful activating and directing effect of the hydroxyl group would likely dominate, favoring substitution at the positions ortho and para to it. Specifically, the position ortho to the hydroxyl group and meta to the ester group would be the most likely site for electrophilic attack.
A common example of EAS is nitration. scribd.comrsc.orgaiinmr.com The reaction of methyl benzoate with a mixture of nitric and sulfuric acids typically yields methyl 3-nitrobenzoate, demonstrating the meta-directing effect of the ester group. scribd.comaiinmr.com In the case of this compound, the directing effects would lead to a more complex product mixture, with the hydroxyl group's influence being a significant factor.
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
Nucleophilic aromatic substitution (SNAr) is a key reaction for fluoroarenes, especially when the ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In this compound, the fluorine atom can be displaced by a strong nucleophile. The success of this reaction is enhanced by the presence of the electron-withdrawing methyl ester group, particularly when it is positioned ortho or para to the fluorine. wikipedia.orgmasterorganicchemistry.com
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is stabilized by the electron-withdrawing groups on the ring. The subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring.
The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.
Recent research has also explored photoredox catalysis to enable the nucleophilic substitution of unactivated fluoroarenes. nih.gov This method allows for the substitution of fluorine with various nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions. nih.gov
Reactions Involving the Hydroxyl Group
The hydroxyl group on this compound is a reactive site for various transformations. It can undergo O-alkylation and O-acylation reactions.
O-alkylation, the formation of an ether, can be achieved by reacting the compound with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide.
O-acylation, the formation of an ester, can occur by reacting the hydroxyl group with an acyl chloride or an acid anhydride. This reaction typically proceeds in the presence of a base to neutralize the acidic byproduct.
The hydroxyl group's presence is crucial for the synthesis of various derivatives. For example, 3-fluoro-4-hydroxybenzoic acid, the hydrolyzed form of the title compound, is used in the preparation of potent inhibitors of certain enzymes. sigmaaldrich.comchemicalbook.com
Table 2: Summary of Reactivity
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
| Benzoate Ester | Hydrolysis | Acid or Base | Carboxylic Acid |
| Benzoate Ester | Transesterification | Alcohol, Acid/Base Catalyst | Different Ester |
| Benzene Ring | Electrophilic Aromatic Substitution | Electrophile (e.g., NO2+) | Substituted Benzene |
| Benzene Ring | Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO-, RNH2) | Substituted Benzene |
| Hydroxyl Group | O-Alkylation | Alkyl Halide, Base | Ether |
| Hydroxyl Group | O-Acylation | Acyl Chloride/Anhydride, Base | Ester |
Alkylation and Acylation Reactions
The phenolic hydroxyl group of this compound is a prime site for alkylation and acylation reactions. These reactions are fundamental in modifying the compound's properties and for building more complex molecular architectures.
Alkylation:
Alkylation introduces an alkyl group onto the oxygen atom of the hydroxyl group. A common method involves reacting this compound with an alkyl halide in the presence of a base. For instance, the alkylation of the related compound, methyl 3-hydroxy-4-methoxybenzoate, with 1-bromo-3-chloropropane (B140262) is achieved using potassium carbonate as the base in a solvent like dimethylformamide (DMF). mdpi.com This reaction proceeds by deprotonation of the hydroxyl group by the base, forming a more nucleophilic phenoxide ion, which then attacks the alkyl halide.
Acylation:
Acylation involves the introduction of an acyl group (R-C=O) to the hydroxyl group, forming an ester. This can be achieved using acylating agents like acyl chlorides or anhydrides, often in the presence of a base or a catalyst. The Friedel-Crafts acylation is a classic example of this type of reaction, where an aromatic ring is acylated. sigmaaldrich.com While this typically involves the aromatic ring itself, the principles can be applied to the acylation of the hydroxyl group under appropriate conditions. Superacid catalysts like trifluoromethanesulfonic acid have been shown to be effective for acylation reactions, even with deactivated substrates. researchgate.net
Ether Formation
Ether formation is a specific type of alkylation reaction where an ether linkage (R-O-R') is created. As mentioned in the alkylation section, this is a common transformation for the hydroxyl group of this compound. The Williamson ether synthesis is a widely used method, involving the reaction of the corresponding phenoxide with an alkyl halide.
Synthesis of Analogs and Derivatives of this compound for Research
The structural framework of this compound can be systematically modified to create a diverse range of analogs and derivatives. These new compounds are crucial for structure-activity relationship (SAR) studies in drug discovery and for developing new materials with specific properties.
Derivatives with Modified Ester Groups (e.g., Ethyl, Propyl)
The methyl ester group of this compound can be readily converted to other esters, such as ethyl or propyl esters. This is typically achieved through a process called transesterification, where the compound is reacted with an excess of the desired alcohol (e.g., ethanol or propanol) in the presence of an acid or base catalyst. For example, ethyl benzoate can be synthesized by the esterification of benzoic acid with an excess of ethanol using sulfuric acid as a catalyst. youtube.com This same principle can be applied to this compound to generate its ethyl or propyl ester derivatives.
Derivatives with Altered Fluorine or Hydroxyl Positions
The biological activity and chemical properties of this compound are highly dependent on the positions of the fluorine and hydroxyl substituents on the benzene ring. Synthesizing isomers with these groups in different positions is a key strategy in medicinal chemistry.
Methyl 2-fluoro-4-hydroxybenzoate: This isomer can be prepared from 2-fluoro-4-methoxybenzaldehyde. The aldehyde is first oxidized to 2-fluoro-4-methoxybenzoic acid, followed by demethylation to yield 2-fluoro-4-hydroxybenzoic acid. Subsequent esterification with methanol produces Methyl 2-fluoro-4-hydroxybenzoate. guidechem.com This compound is a known pharmaceutical intermediate. guidechem.comthermofisher.com
Methyl 3-fluoro-5-hydroxybenzoate: This isomer is commercially available and used as a building block in organic synthesis. sigmaaldrich.comuni.lu
Methyl 4-fluoro-3-hydroxybenzoate: The synthesis of this isomer starts from 4-fluoro-3-hydroxybenzoic acid. chemicalbook.com This acid can be prepared by the carboxylation of 4-fluorophenol. google.com The acid is then esterified with methanol, often using a reagent like thionyl chloride, to yield Methyl 4-fluoro-3-hydroxybenzoate. tcichemicals.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 2-fluoro-4-hydroxybenzoate | 197507-22-5 | C8H7FO3 | 170.14 nih.gov |
| Methyl 3-fluoro-5-hydroxybenzoate | 1072004-32-0 | C8H7FO3 | 170.14 sigmaaldrich.com |
| Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5 | C8H7FO3 | 170.14 tcichemicals.com |
Halogenated Derivatives
Introducing other halogens, such as bromine, chlorine, or iodine, into the structure of this compound can significantly alter its properties.
Methyl 3-bromo-4-hydroxybenzoate: This compound is an important intermediate in the synthesis of various drugs. google.com It is typically synthesized by the bromination of methyl p-hydroxybenzoate. google.com The reaction can be carried out using bromine in a suitable solvent, with glacial acetic acid sometimes used as a catalyst. google.com
Methyl 3-chloro-5-fluoro-4-hydroxybenzoate: This derivative is commercially available and is used in chemical synthesis. achemblock.com
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate: This iodinated derivative is also available for research purposes. chemicalbook.combldpharm.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 | C8H7BrO3 | 231.04 guidechem.com |
| Methyl 3-chloro-5-fluoro-4-hydroxybenzoate | 369-15-3 | C8H6ClFO3 | 204.59 achemblock.com |
| Methyl 3-fluoro-4-iodo-2-hydroxybenzoate | 2384149-74-8 | C8H7IFO3 | 312.04 |
Nitro and Amino Derivatives
The introduction of nitro and amino groups onto the aromatic ring provides further avenues for derivatization and can impart new biological activities.
Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate: The nitration of aromatic compounds is a well-established reaction. For example, the synthesis of 3-fluoro-4-hydroxy-5-nitrobenzotrifluoride is achieved by treating the starting material with potassium nitrate (B79036) in the presence of concentrated sulfuric acid at low temperatures. prepchem.com A similar approach could be envisioned for the nitration of this compound.
Methyl 3-amino-5-fluoro-4-hydroxybenzoate: Amino derivatives are often prepared by the reduction of the corresponding nitro compounds. For instance, the reduction of a nitro group can be achieved using powdered iron in acetic acid. mdpi.com Therefore, Methyl 3-amino-5-fluoro-4-hydroxybenzoate could potentially be synthesized by the reduction of Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate | Not available | C8H6FNO5 | 215.14 |
| Methyl 3-amino-5-fluoro-4-hydroxybenzoate | Not available | C8H8FNO3 | 185.15 |
Formyl and Cyano Derivatives (e.g., Methyl 3-formyl-4-hydroxybenzoate, Methyl 3-cyano-4-hydroxybenzoate)
The introduction of formyl (–CHO) and cyano (–CN) groups onto the benzene ring of this compound represents key synthetic transformations. These groups can serve as versatile handles for further molecular elaboration.
Formyl Derivatives:
The formylation of phenols can be achieved through various methods, such as the Reimer-Tiemann, Vilsmeier-Haack, or Duff reactions. For a substrate like this compound, the introduction of a formyl group is anticipated to occur at the C5 position, which is ortho to the activating hydroxyl group and meta to the deactivating ester group. The existence of Methyl 3-fluoro-4-formylbenzoate is documented in chemical databases, confirming that formylation of the parent molecule is a feasible transformation. nih.gov
While specific reaction conditions for the formylation of this compound are not detailed in the surveyed literature, the synthesis of its non-fluorinated analog, Methyl 3-formyl-4-hydroxybenzoate , from methylparaben provides insight into potential synthetic routes. scispace.comtcichemicals.comsigmaaldrich.com These methods often involve ortho-formylation of a phenol (B47542), which could be adapted for the fluorinated compound.
Cyano Derivatives:
The conversion to a cyano derivative introduces a valuable precursor for the synthesis of carboxylic acids, amides, and other nitrogen-containing heterocycles. The synthesis of Methyl 3-cyano-4-hydroxybenzoate is well-established, typically proceeding through the formyl derivative. scispace.commdpi.com One common method involves converting the aldehyde (formyl group) into an oxime, which is then dehydrated to yield the nitrile (cyano group). This two-step process from the corresponding formyl intermediate is often preferred as it avoids the use of highly toxic cyanide reagents that might be used in direct cyanation methods. mdpi.com
Although the direct cyanation of this compound is not explicitly described, the established pathway from the analogous non-fluorinated formyl derivative suggests a viable route for the synthesis of Methyl 3-cyano-4-fluoro-4-hydroxybenzoate .
Table 1: Formyl and Cyano Derivatives
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Methyl 3-formyl-4-hydroxybenzoate | C₉H₈O₄ | 180.16 | 24589-99-9 |
| Methyl 3-cyano-4-hydroxybenzoate | C₉H₇NO₃ | 177.16 | 106674052 (Patent No.) |
| Methyl 3-fluoro-4-formylbenzoate | C₉H₇FO₃ | 182.15 | 74733-25-8 |
Other Substituted Benzoate Esters
Beyond formylation and cyanation, the aromatic ring and hydroxyl group of this compound are amenable to other derivatizations, leading to a variety of substituted benzoate esters.
Halogenation: Given the activating nature of the hydroxyl group, electrophilic aromatic substitution with halogens is a common reaction. For instance, Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is a known derivative, indicating that bromination of this compound occurs at the C5 position, ortho to the hydroxyl group. chemsrc.com
Alkylation/Etherification: The phenolic hydroxyl group can be readily alkylated to form ethers. For example, in syntheses of related complex molecules, a common step is the alkylation of a hydroxybenzoate with reagents like 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. mdpi.com This reaction converts the phenol into an ether, which can be a key intermediate for building more complex side chains.
Nitration: Nitration of the aromatic ring is another potential derivatization. In similar molecular scaffolds, such as methyl 3-hydroxy-4-methoxybenzoate, nitration using nitric acid in acetic acid introduces a nitro group onto the ring. mdpi.com For this compound, this reaction would likely place a nitro group at the C5 position.
Esterification of the Phenolic Hydroxyl: While the molecule is already a methyl ester, the phenolic hydroxyl group can be esterified with a different acid chloride or anhydride. This reaction is used in the synthesis of liquid crystals, where 4-substituted benzoyl chlorides are reacted with fluorinated hydroxybenzonitriles to form benzoate esters. scispace.com A similar reaction could be applied to this compound to yield diester compounds.
Biological and Biochemical Research Aspects of Methyl 3 Fluoro 4 Hydroxybenzoate
Investigation of Biological Activity and Mechanisms
The unique combination of a methyl ester, a hydroxyl group, and a fluorine atom on a benzene (B151609) ring suggests that Methyl 3-fluoro-4-hydroxybenzoate could participate in various biological interactions. However, specific studies on this compound are scarce. The following sections explore the potential biological activities based on research into analogous structures.
Potential as a Lead Compound in Drug Development
While direct evidence for this compound as a lead compound is not available, its structural components are present in various pharmacologically active molecules. The fluorinated benzoic acid moiety is a key building block in the synthesis of some active pharmaceutical ingredients (APIs). For instance, the related compound 4-Fluoro-3-methylbenzoic acid is utilized in creating complex molecules for drug discovery purposes. The introduction of fluorine can often enhance metabolic stability and binding affinity of a drug candidate.
Targeting Bacterial Infections
Currently, there is no specific data on the antibacterial properties of this compound. However, research into other fluorinated aromatic compounds suggests this as a potential area of interest. For example, fluorobenzoylthiosemicarbazides have been investigated for their antibacterial activity against Gram-positive bacteria. nih.gov These studies indicate that the presence and position of fluorine can influence the minimum inhibitory concentrations (MICs) against various bacterial strains. nih.gov Further research would be necessary to determine if this compound exhibits any clinically relevant antibacterial effects.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has not been directly investigated. However, studies on structurally similar compounds offer some insights. For example, Methyl 3-bromo-4,5-dihydroxybenzoate, another halogenated derivative of a hydroxybenzoate, has demonstrated anti-inflammatory activity in zebrafish models of inflammatory bowel disease by modulating TLR/NF-κB signaling pathways. mdpi.com This suggests that halogenated and hydroxylated benzoic acid esters could possess anti-inflammatory effects, warranting future investigation into the specific properties of the fluoro-derivative.
Structure-Activity Relationship (SAR) Studies of Derivatives
Specific structure-activity relationship (SAR) studies for derivatives of this compound are not found in the current body of scientific literature. SAR studies are crucial for optimizing the biological activity of a lead compound. For related classes of compounds, such as fluorobenzoylthiosemicarbazides, SAR studies have shown that the substitution pattern on the aryl ring significantly impacts antibacterial efficacy. nih.gov Future research on derivatives of this compound, involving modifications of the ester and hydroxyl groups, as well as altering the position of the fluorine atom, would be essential to understand its potential as a pharmacophore.
Enzymatic Interactions and Biotransformations
There is no specific information available regarding the enzymatic interactions and biotransformations of this compound. It can be hypothesized that, like other methyl esters, it may be a substrate for various esterases present in biological systems, leading to its hydrolysis to 3-fluoro-4-hydroxybenzoic acid and methanol (B129727). The fluorine atom at the 3-position could influence the rate and regioselectivity of enzymatic action compared to its non-fluorinated counterpart, methylparaben.
Metabolism and Biodegradation Studies
Specific studies on the metabolism and biodegradation of this compound are not available. However, the metabolic fate of structurally similar compounds, such as parabens (esters of 4-hydroxybenzoic acid), has been extensively studied. Parabens are known to be rapidly hydrolyzed to p-hydroxybenzoic acid, which is then conjugated and excreted. It is plausible that this compound would follow a similar metabolic pathway, with initial hydrolysis to 3-fluoro-4-hydroxybenzoic acid. The presence of the fluorine atom might affect the rate of this metabolism and the subsequent degradation of the resulting fluorinated benzoic acid derivative.
Microbial Metabolism of Fluorinated Aromatic Compounds
The microbial metabolism of fluorinated aromatic compounds, such as this compound, is a significant area of research due to the increasing environmental presence of these substances. google.com Microorganisms have demonstrated the ability to utilize fluorinated compounds as substrates, although the metabolic pathways and efficiency can be influenced by the position and number of fluorine substituents. google.com Generally, the initial steps of degradation involve peripheral pathways that converge to central intermediates, which are then funneled into the primary metabolism of the microorganism.
For fluorinated benzoates, aerobic degradation pathways often commence with the hydroxylation of the aromatic ring, a reaction catalyzed by various oxygenases. google.comgoogle.com The presence of a fluorine atom can significantly impact the catabolism, sometimes leading to the formation of dead-end metabolites rather than complete mineralization. google.com For instance, the metabolism of fluorobenzoates by soil microbial populations has been shown to proceed through co-metabolism, where the presence of a more readily available carbon source, such as glucose, facilitates the breakdown of the fluorinated compound. While direct studies on this compound are limited, the established principles of microbial metabolism of fluorinated aromatics suggest that its degradation would likely initiate with enzymatic attacks on the benzoate (B1203000) ring.
Fungal Biodegradation Pathways
Fungi, particularly white-rot fungi, are known for their powerful lignin-degrading enzymes, which can also break down a wide range of recalcitrant organic pollutants, including fluorinated aromatic compounds. These fungi employ extracellular enzymes like lignin (B12514952) peroxidases, manganese peroxidases, and laccases to initiate the degradation process. While specific fungal biodegradation pathways for this compound have not been detailed in the available literature, studies on analogous compounds such as fluorophenols and fluorobenzoates provide valuable insights.
For example, the fungal metabolism of 1-fluoronaphthalene (B124137) has been shown to be affected by the fluoro substituent. google.com Fungi can hydroxylate the aromatic ring, and in some cases, this can lead to the elimination of the fluoride (B91410) ion. google.com The degradation of fluorinated compounds by fungi can result in the formation of various intermediates, and the ultimate fate of the compound, whether it is complete mineralization or transformation into other products, depends on the fungal species and the specific enzymatic machinery it possesses. google.com
Fluoride Elimination in Hydroxylation Reactions
A critical step in the detoxification and degradation of many organofluorine compounds is the cleavage of the highly stable carbon-fluorine (C-F) bond. One of the key enzymatic reactions that can achieve this is hydroxylation. google.com The enzyme p-hydroxybenzoate hydroxylase, a well-studied flavoprotein monooxygenase, has been shown to catalyze the hydroxylation of fluorinated derivatives of its natural substrate, p-hydroxybenzoate.
In a study using various fluorinated p-hydroxybenzoate derivatives, it was observed that the hydroxylation of difluoro and tetrafluoro derivatives led to the stoichiometric release of fluoride. However, with monofluoro substrates, little to no fluoride was released during the initial hydroxylation. The process of oxygenative defluorination resulted in a higher consumption of NADPH, with a proposed mechanism involving the formation of a quinonoid intermediate. This intermediate is then non-enzymatically reduced by a second equivalent of NADPH to form the dihydroxy product. This suggests that for a compound like this compound, enzymatic hydroxylation could potentially lead to the elimination of the fluoride ion, a crucial step for its complete biodegradation. The transformation of 3-fluoro-4-hydroxybenzoate to 3,4-dihydroxybenzoate with the elimination of fluoride has been documented as an NADPH-dependent reaction catalyzed by 4-hydroxybenzoate (B8730719) hydroxylase. google.com
Co-metabolism in Microbial Systems
Co-metabolism is a phenomenon where microorganisms degrade a substance that they cannot use as a primary energy or nutrient source, in the presence of a growth-supporting substrate. This process is particularly relevant for the biodegradation of recalcitrant compounds like many fluorinated aromatics. For monofluorobenzoates, it has been demonstrated that a mixed soil microbial population could not grow on these compounds alone but could achieve ring cleavage when a co-substrate like glucose was provided. The presence of glucose appeared to provide the necessary energy for the initial enzymatic attack on the fluorobenzoate, eventually leading to its metabolism.
This principle is likely applicable to the microbial degradation of this compound. In an environment where other more easily metabolizable carbon sources are present, microbial communities may be more effective at transforming this compound, even if they cannot utilize it for growth.
Enzyme Mechanisms in Fluoroorganic Compound Degradation
The enzymatic degradation of fluoroorganic compounds involves a variety of enzymes that can catalyze the challenging cleavage of the C-F bond. chem960.com Because fluorine has similar steric properties to hydrogen, many enzymes can accept fluorinated analogs of their natural substrates. However, the high electronegativity of fluorine can significantly influence the reaction mechanism. chem960.com
Dioxygenases and monooxygenases are key enzymes in the initial attack on fluorinated aromatic rings. google.com These enzymes introduce hydroxyl groups, which can destabilize the aromatic system and facilitate subsequent ring cleavage. As mentioned earlier, p-hydroxybenzoate hydroxylase is a classic example of an enzyme that can hydroxylate and, in some cases, defluorinate fluorinated substrates. The mechanism often involves an electrophilic attack on the aromatic ring, which is made more difficult by the electron-withdrawing nature of the fluorine atom.
Other enzymes, such as dehalogenases, can directly catalyze the cleavage of the C-F bond, although these are less common for aromatic compounds compared to aliphatic ones. The study of fluorinated substrate analogues has been a powerful tool to elucidate the mechanisms of various enzymes. chem960.com
Theoretical and Computational Studies in Biological Contexts
Molecular Docking and Simulation for Target Identification
Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. This information can be invaluable for identifying potential biological targets of a compound and understanding its mechanism of action at a molecular level.
While specific molecular docking studies focusing on this compound for broad target identification are not widely published, this compound has been utilized as a chemical intermediate in the synthesis of more complex molecules that have been the subject of such computational analysis. For example, amide compounds derived from this compound have been investigated as inhibitors of the STING (Stimulator of Interferon Genes) protein. Molecular docking studies of these derivative compounds have shown that they can bind to the STING dimer, suggesting a potential therapeutic application.
The general methodology for such studies involves:
Preparation of the Ligand and Receptor: The 3D structure of the small molecule (ligand), in this case, a derivative of this compound, and the target protein (receptor) are prepared. This often involves generating a low-energy conformation of the ligand and ensuring the receptor structure is properly protonated and prepared for docking.
Docking Simulation: A docking algorithm is used to explore the possible binding modes of the ligand within the active site or a specified binding pocket of the receptor. The algorithm samples a large number of conformations and orientations.
Scoring and Analysis: The different binding poses are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology employed in medicinal chemistry and toxicology to establish a mathematical correlation between the chemical structure of a compound and its biological activity. These models are instrumental in predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern a specific biological response. For this compound, while specific QSAR models are not extensively documented in publicly available literature, its structural motifs are well-represented in broader QSAR studies of substituted phenols, benzoates, and fluorinated aromatic compounds. This allows for an inferential analysis of the key molecular descriptors anticipated to influence its biological activities.
The fundamental principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties. These properties are quantified by molecular descriptors, which can be categorized into several major classes:
Electronic Descriptors: These pertain to the electron distribution within the molecule and influence how it interacts with biological targets. Examples include the Hammett constant (σ), which describes the electron-donating or -withdrawing nature of substituents, dipole moment (µ), and orbital energies such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
Hydrophobic (Lipophilic) Descriptors: These describe the compound's ability to partition between an aqueous and a nonpolar environment, which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins. The most common descriptor is the logarithm of the partition coefficient (log P).
Steric Descriptors: These relate to the size and shape of the molecule, which determine its ability to fit into a receptor's binding site. Examples include molar refractivity (MR) and Taft's steric parameter (Es).
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the size, shape, and degree of branching.
In the context of this compound, the interplay of its three key substituents—the methyl ester, the hydroxyl group, and the fluorine atom—defines its QSAR profile.
Research on the antibacterial and antifungal activity of p-hydroxybenzoate esters (parabens) has demonstrated the significance of electronic and hydrophobic parameters. A QSAR study on a series of p-hydroxybenzoate esters revealed that the energy of the lowest unoccupied molecular orbital (E-LUMO) and the dipole moment (µ) were positively correlated with their antifungal activity. researchgate.net An increase in these values was associated with enhanced activity, suggesting that the electronic properties of the ester and any ring substituents are critical. researchgate.net For this compound, the electron-withdrawing nature of the fluorine atom would be expected to lower the LUMO energy, a factor that can influence interactions with biological nucleophiles.
QSAR studies on other classes of substituted phenols and benzoylaminobenzoic acid derivatives have highlighted the importance of hydrophobicity, molar refractivity, and the presence of specific functional groups for antibacterial activity. nih.gov Generally, an increase in hydrophobicity and molar refractivity is conducive to higher inhibitory activity. nih.gov The fluorine atom in this compound increases its lipophilicity compared to its non-fluorinated counterpart, which could enhance its ability to cross biological membranes.
The following table summarizes the key molecular descriptors and their likely influence on the biological activity of this compound, based on QSAR studies of analogous compounds.
| Descriptor Type | Specific Descriptor | Substituent Influence on this compound | Predicted Impact on Biological Activity |
| Electronic | Hammett Constant (σ) | The ortho-fluoro and para-hydroxyl groups have competing electronic effects. Fluorine is strongly electron-withdrawing inductively, while the hydroxyl group is electron-donating by resonance. | Modulates the acidity of the phenolic proton and the reactivity of the aromatic ring, which can be critical for receptor binding. |
| Electronic | Dipole Moment (µ) | The polar C-F and O-H bonds, along with the ester group, create a significant molecular dipole moment. | A higher dipole moment may enhance interactions in polar binding sites. researchgate.net |
| Electronic | LUMO Energy (E-LUMO) | The electron-withdrawing fluorine atom is expected to lower the E-LUMO. | A lower LUMO energy can increase susceptibility to nucleophilic attack, potentially enhancing certain types of enzyme inhibition. researchgate.net |
| Hydrophobic | Partition Coefficient (log P) | The fluorine atom generally increases lipophilicity. The hydroxyl and ester groups contribute to both hydrophilic and lipophilic character. | Increased lipophilicity can improve membrane permeability and access to hydrophobic binding pockets. |
| Steric | Molar Refractivity (MR) | The fluorine atom is relatively small, causing minimal steric hindrance compared to larger halogens. The overall size is influenced by the methyl ester group. | The specific size and shape are crucial for fitting into enzyme active sites or receptor binding pockets. |
| Topological | Connectivity Indices | These are calculated based on the non-hydrogen atom connectivity of the molecule. | Reflects the overall size, shape, and branching of the molecule, which can be correlated with various biological activities. |
It is important to note that these are inferred relationships based on the QSAR principles and studies of similar compound classes. A dedicated QSAR study on a series of closely related analogs of this compound would be necessary to build a predictive model for a specific biological endpoint. Such a study would involve synthesizing a library of derivatives with systematic variations of the substituents and correlating their measured biological activities with calculated molecular descriptors to derive a statistically robust QSAR equation.
Analytical Methodologies and Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of Methyl 3-fluoro-4-hydroxybenzoate by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the fluorine atom within the molecule.
¹H NMR, ¹³C NMR, and ¹⁹F NMR
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the fluoro, hydroxyl, and methyl ester groups on the benzene (B151609) ring. The methyl protons of the ester group would typically appear as a singlet.
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atoms attached to the electronegative fluorine and oxygen atoms would exhibit characteristic chemical shifts. Carbon-fluorine coupling would also be observable.
The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single resonance would be expected, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This information helps in confirming the molecular formula of the compound. While experimental mass spectra are not widely published, predicted data is available and provides insight into the expected fragmentation patterns.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z |
| [M+H]⁺ | 171.04520 |
| [M+Na]⁺ | 193.02714 |
| [M-H]⁻ | 169.03064 |
| [M+NH₄]⁺ | 188.07174 |
| [M+K]⁺ | 209.00108 |
| [M+H-H₂O]⁺ | 153.03518 |
| [M+HCOO]⁻ | 215.03612 |
| [M+CH₃COO]⁻ | 229.05177 |
This data is predicted and serves as a reference for expected experimental outcomes.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H stretching of the hydroxyl group, the C=O stretching of the ester group, C-F stretching, and various vibrations of the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to exhibit absorption bands in the ultraviolet region, characteristic of aromatic compounds with electron-withdrawing and electron-donating groups.
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound and for its quantitative analysis. In HPLC, the compound is passed through a column packed with a stationary phase, and its separation is achieved based on its interaction with the stationary and mobile phases. A UV detector is commonly used for detection.
While a specific HPLC method for this compound is not detailed in the available literature, methods developed for similar compounds like Methyl 4-hydroxybenzoate (B8730719) can be adapted. A typical reversed-phase HPLC method would likely utilize a C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile and an aqueous buffer. The retention time and peak purity would be used to identify and quantify the compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is a fundamental analytical technique used to assess the purity and quantify the presence of this compound in a sample. The method separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. In the analysis of this compound, a non-polar or medium-polarity capillary column, such as one coated with a polysiloxane derivative, is typically employed.
The sample, dissolved in a volatile organic solvent, is injected into a heated inlet, where it vaporizes. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample onto the column. The separation is achieved based on the compound's boiling point and its affinity for the stationary phase. Due to its polarity, this compound may require derivatization, such as silylation, to increase its volatility and improve peak shape, although analysis can often be performed directly.
A Flame Ionization Detector (FID) is commonly used for detection, as it offers high sensitivity to organic compounds. The output is a chromatogram, where the retention time is characteristic of the compound, and the peak area is proportional to its concentration. Purity assessment is a primary application of GC for this compound, with commercial standards often specifying a purity of 97.5% or higher as determined by this method thermofisher.com.
Table 1: Representative GC Parameters for Purity Analysis
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 300 °C |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for monitoring reaction progress, identifying compounds, and assessing the purity of this compound sigmaaldrich.com. This technique involves spotting a small amount of the sample, dissolved in a suitable solvent, onto a baseline drawn on a TLC plate . The plate is typically coated with a stationary phase, most commonly silica gel, which is a polar adsorbent openaccesspub.org.
The plate is then placed in a sealed chamber containing a shallow pool of a mobile phase, a solvent or mixture of solvents. The mobile phase ascends the plate via capillary action, carrying the sample with it . Separation occurs based on the differential affinity of the compound for the stationary and mobile phases. For this compound, a mobile phase of intermediate polarity, such as a mixture of ethyl acetate and hexane, is effective. The polar hydroxyl and ester groups of the molecule will have a strong interaction with the silica gel, while the fluorinated benzene ring provides some non-polar character.
After development, the plate is removed and dried. The position of the compound is visualized, commonly under UV light at 254 nm, where the aromatic ring will absorb light and appear as a dark spot openaccesspub.org. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated and can be compared to a standard for identification.
Table 2: Example TLC System for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plate |
| Mobile Phase | 30:70 Ethyl Acetate/Hexane |
| Visualization | UV light (254 nm) |
| Expected Rf | ~0.4 - 0.5 |
Advanced Analytical Techniques for Comprehensive Characterization
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for this compound is not widely published, analysis of closely related compounds, such as 3-fluoro-4-methylbenzoic acid and Methyl 4-bromo-3-hydroxybenzoate, provides significant insight into the expected structural features researchgate.netnih.gov.
For this analysis, a single crystal of this compound would be grown by slow evaporation from a suitable solvent. This crystal is then mounted and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.
Table 3: Predicted Crystallographic Parameters Based on Analogous Structures
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Interactions | Intermolecular O-H···O hydrogen bonding |
| Molecular Geometry | Near-planar conformation |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the thermal stability and phase behavior of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would show a stable mass up to its decomposition temperature. The onset of mass loss would indicate the point at which the compound begins to break down. This provides vital information about its thermal stability and upper-temperature limit for handling and storage. The analysis would likely show a single, sharp decomposition step, characteristic of a small organic molecule.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine key thermal transitions. For this compound, the most prominent feature on a DSC thermogram would be a sharp endothermic peak corresponding to its melting point. Published data indicates a melting point range of 90.0 to 94.0 °C for this compound fluoromart.com. The peak of this endotherm provides the precise melting point, while the area under the peak can be used to calculate the enthalpy of fusion. This data is a critical indicator of purity, as impurities typically broaden the melting range and lower the melting point.
Table 4: Summary of Thermal Analysis Data
| Technique | Parameter | Typical Finding |
| DSC | Melting Point (Tₘ) | Sharp endotherm between 90-94 °C fluoromart.com |
| DSC | Enthalpy of Fusion (ΔHբ) | Calculated from peak area |
| TGA | Decomposition Temp (Tₔ) | Onset of mass loss, indicating thermal stability limit |
Future Research Directions and Emerging Trends
Exploration of New Biologically Active Derivatives
The structure of Methyl 3-fluoro-4-hydroxybenzoate is a promising foundation for developing new therapeutic agents. The strategic placement of a fluorine atom, alongside hydroxyl and methyl ester groups, allows for diverse chemical modifications to enhance its pharmacological profile.
A primary area of research is the synthesis of new esters and ethers at the 4-hydroxy position. Altering this part of the molecule can change its lipophilicity, affecting how it moves through the body and interacts with cellular targets. Additionally, modifying the aromatic ring by adding other groups like nitro or amino can fine-tune the molecule's electronic properties, potentially unlocking new biological activities. These modifications are often guided by structure-activity relationship (SAR) studies to understand how specific changes influence the compound's effects.
A significant trend is the incorporation of the fluorinated hydroxybenzoate structure into more complex molecules, a technique known as molecular hybridization. This approach seeks to combine beneficial features from different molecular scaffolds to create new compounds with improved effectiveness. For instance, derivatives of 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid, a fungal metabolite, have been synthesized and shown to inhibit cell-cycle progression, demonstrating the potential for creating potent new agents from this structural class. nih.gov Similarly, the core structure is used in the synthesis of trisubstituted imidazole (B134444) derivatives, indicating its versatility as a building block in medicinal chemistry. fluoromart.com
Table 1: Potential Modifications and Their Anticipated Effects
| Derivative Class | Modification Site | Potential Impact on Bioactivity |
| Ethers/Esters | 4-hydroxy group | Modifies lipophilicity, membrane permeability, and prodrug potential. |
| Ring-substituted Analogs | Aromatic ring | Alters electronic properties and target binding affinity. |
| Molecular Hybrids | Entire scaffold | Combines pharmacophoric features for potentially synergistic effects. |
Development of Advanced Catalytic Systems for Synthesis
The production of this compound and its derivatives is a key area for innovation, with a focus on creating more efficient and sustainable catalytic systems. Current methods for synthesizing fluorinated aromatic compounds can be complex; for example, the synthesis of Methyl 4-Fluoro-3-hydroxybenzoate can be achieved by dissolving 4-Fluoro-3-hydroxy-benzoic acid in methanol (B129727) and adding Thionyl Chloride. However, modern research aims to improve upon such traditional routes.
Advanced catalytic approaches are being developed to enhance the efficiency and selectivity of fluorination and other key reactions. Transition metal catalysis, particularly with silver or bismuth catalysts, shows promise for reactions like decarboxylative fluorination and the synthesis of sulfonyl fluorides under mild conditions. mdpi.com Visible-light photoredox catalysis is another emerging area for the synthesis of fluorinated aromatic compounds. mdpi.com
Organocatalysis and biocatalysis are also gaining prominence as greener alternatives. researchgate.net Enzymes such as lipases and cytochrome P450 monooxygenases can catalyze reactions to produce fluorinated compounds with high specificity and under mild, environmentally friendly conditions. nih.govnih.gov These enzymatic methods are crucial for developing sustainable manufacturing processes. nih.gov
Table 2: Advanced Catalytic Systems and Their Advantages
| Catalytic System | Synthetic Application | Key Advantages |
| Transition Metal Catalysis | Fluorination, Cross-coupling | High efficiency, selectivity, and broad functional group tolerance. mdpi.com |
| Organocatalysis | Asymmetric Synthesis | Enables creation of chiral molecules, metal-free conditions. researchgate.net |
| Biocatalysis | Various Transformations | Mild reaction conditions, high selectivity, environmentally sustainable. nih.govnih.gov |
Integrated Omics Approaches for Understanding Biological Impact
To fully understand the biological effects of this compound, researchers are employing integrated "omics" technologies. This includes genomics, transcriptomics, proteomics, and metabolomics, which together provide a comprehensive view of a compound's impact at the molecular level. nih.gov
Metabolomics, which analyzes the complete set of small-molecule metabolites, is particularly useful for tracking the changes in a biological system after exposure to a compound. nih.gov For instance, studies on the related compound methyl p-hydroxybenzoate (MHB) have shown that it can alter cell growth rates and affect gene expression related to basic molecular processes in mouse embryonic stem cells. nih.gov Such findings highlight the importance of understanding the cellular impact of even seemingly simple molecules. Proteomics complements this by identifying specific protein targets and pathways that are affected. nih.gov
By integrating data from these different omics platforms, scientists can build a more complete picture of the compound's mechanism of action, biotransformation, and potential toxicity. nih.gov This systems biology approach is critical for the development of safe and effective new therapeutic agents.
Computational Design and De Novo Synthesis of Related Molecules
Computational chemistry is revolutionizing the design of new molecules. Through in silico methods, researchers can design and screen virtual libraries of compounds related to this compound to predict their biological activity and properties before they are synthesized in a lab. This accelerates the discovery process and reduces costs.
Techniques such as molecular modeling allow for the prediction of how a molecule will bind to a protein target. The theory of atoms in molecules (AIM) has been used to correlate fluorine-fluorine spin-spin coupling constants with the distance between fluorine atoms, providing insights into molecular structure. nih.gov These computational insights are invaluable for designing molecules with specific desired characteristics.
Once a promising molecule is designed computationally, de novo synthesis is used to create it from simple starting materials. Advances in synthetic methods, including new catalytic systems, are essential for making these novel, computationally designed molecules a reality. google.com
Role in Sustainable Chemistry and Biotransformation Technologies
The principles of green chemistry are increasingly important in the chemical industry, and the synthesis of compounds like this compound is no exception. There is a growing focus on using renewable resources and developing environmentally benign manufacturing processes.
Biotransformation, which uses enzymes or whole microorganisms to perform chemical reactions, is a key technology in this area. nih.govcore.ac.uk Fungi, for example, produce a range of enzymes that can transform complex compounds under mild conditions. dntb.gov.ua Research has shown that microorganisms like Pseudomonas putida can degrade monofluorobenzoates. core.ac.uk The use of such microbial processes can reduce reliance on hazardous chemicals and minimize waste. dntb.gov.ua
Furthermore, there is significant interest in the environmental fate of fluorinated aromatic compounds. researchgate.net Understanding how these compounds biodegrade is crucial for designing new molecules that are more sustainable. Biotransformation technologies not only offer greener synthetic routes but also potential methods for remediating environmental contamination. dntb.gov.ua
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-fluoro-4-hydroxybenzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary methods are documented:
- Bromination of the parent compound : Reacting this compound with bromine in dichloromethane (DCM) and acetic acid at 0–20°C for 48 hours yields derivatives like Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (30 g, 123 mmol scale) with high purity (LCMS confirmation: m/z [M-H]⁺ 247) .
- Etherification : Alkylation using 1-bromo-2-(2-ethoxyethoxy)-ethane and anhydrous K₂CO₃ in acetonitrile under reflux forms ether derivatives. TLC monitoring ensures complete conversion of the phenolic starting material .
- Key Variables : Solvent choice (DCM vs. acetonitrile), temperature control, and stoichiometric ratios critically affect regioselectivity and byproduct formation.
Q. How is this compound characterized structurally and functionally?
- Analytical Workflow :
- LCMS : Used for purity assessment (e.g., m/z 247 ).
- Thermochemical Analysis : G3MP2 and G4 methods calculate enthalpy (ΔH 298) of alkyl 4-hydroxybenzoate analogs, providing insights into stability and reactivity .
- InChI Key/SMILES : Canonical identifiers (e.g.,
COC(=O)C1=CC=C(O)C(F)=C1) enable database cross-referencing and computational modeling .
Q. What biological activities are associated with this compound?
- Pharmacological Context : The fluorine atom at the 3-position enhances electronegativity, improving binding to enzyme active sites. Documented activities include antimicrobial properties (comparable to Methyl 3-chloro-4-hydroxybenzoate) and potential as a scaffold for anti-inflammatory agents .
- Mechanistic Insight : Fluorine’s electron-withdrawing effect modulates the compound’s pKa, influencing bioavailability and membrane permeability .
Advanced Research Questions
Q. How do contradictory data on the compound’s bioactivity arise, and how can they be resolved?
- Case Study : While reports agrochemical utility (e.g., pesticide intermediates), emphasizes antimicrobial activity. This divergence may stem from substituent positioning (e.g., chlorine vs. fluorine) or assay conditions (e.g., microbial strains, concentration ranges).
- Resolution Strategy :
- Comparative SAR Studies : Use analogs like Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (C₈H₇ClF O₂) to isolate halogen effects .
- Dose-Response Profiling : Validate activity across standardized models (e.g., E. coli vs. S. aureus) to clarify specificity .
Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?
- Approach :
- DFT Calculations : Model transition states for electrophilic aromatic substitution (e.g., bromination at the 5-position) .
- Docking Simulations : Predict interactions with cytochrome P450 enzymes using PubChem 3D conformers .
Q. How does the compound’s stability vary under different storage and processing conditions?
- Stability Challenges :
- Hydrolysis Risk : The ester group is prone to cleavage in aqueous acidic/basic conditions.
- Mitigation : Lyophilization or storage in anhydrous DCM at –20°C preserves integrity .
Comparative and Structural Analysis
Q. How do structural analogs differ in activity, and what drives these differences?
- Key Analogs :
| Compound | CAS No. | Key Feature | Activity |
|---|---|---|---|
| Methyl 3-chloro-4-hydroxybenzoate | N/A | Chlorine substitution | Antifungal |
| 3-Fluoro-4-hydroxybenzoic acid | 350-29-8 | Free carboxylic acid | Lower bioavailability |
| Ethyl 3-fluoro-4-hydroxybenzoate | 56355-21-6 | Ethyl ester | Enhanced lipophilicity |
- Trend : Fluorine at the 3-position increases electronegativity, improving target affinity vs. chlorine .
Q. What role does the hydroxy group play in the compound’s intermolecular interactions?
- Hydrogen Bonding : The 4-hydroxy group forms H-bonds with biological targets (e.g., kinase active sites), confirmed by crystallography of similar triazole derivatives .
- Steric Effects : Ortho-substituents (e.g., fluorine) restrict rotation, stabilizing bioactive conformations .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
